3-(1,4-Diazepan-1-yl)propanenitrile dihydrochloride

Sigma receptor pharmacology 1,4-Diazepane scaffold Ring homologation SAR

3-(1,4-Diazepan-1-yl)propanenitrile dihydrochloride (CAS 1094633-63-2 free base; molecular formula C₈H₁₅N₃·2HCl; MW 153.22 g/mol free base) is a bifunctional synthetic intermediate combining a saturated seven-membered 1,4-diazepane (homopiperazine) heterocycle with a propanenitrile side chain, isolated as the dihydrochloride salt. The 1,4-diazepane scaffold is recognized as a 'privileged structure' in medicinal chemistry, appearing in clinical candidates targeting orexin receptors, CCR2/CCR5 chemokine receptors, sigma receptors, T-type calcium channels, and cannabinoid CB2 receptors.

Molecular Formula C8H17Cl2N3
Molecular Weight 226.14 g/mol
Cat. No. B13448548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,4-Diazepan-1-yl)propanenitrile dihydrochloride
Molecular FormulaC8H17Cl2N3
Molecular Weight226.14 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)CCC#N.Cl.Cl
InChIInChI=1S/C8H15N3.2ClH/c9-3-1-6-11-7-2-4-10-5-8-11;;/h10H,1-2,4-8H2;2*1H
InChIKeyQGTIMBXTZPYVAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,4-Diazepan-1-yl)propanenitrile Dihydrochloride: Building Block Identity, Physicochemical Profile, and Procurement Relevance


3-(1,4-Diazepan-1-yl)propanenitrile dihydrochloride (CAS 1094633-63-2 free base; molecular formula C₈H₁₅N₃·2HCl; MW 153.22 g/mol free base) is a bifunctional synthetic intermediate combining a saturated seven-membered 1,4-diazepane (homopiperazine) heterocycle with a propanenitrile side chain, isolated as the dihydrochloride salt . The 1,4-diazepane scaffold is recognized as a 'privileged structure' in medicinal chemistry, appearing in clinical candidates targeting orexin receptors, CCR2/CCR5 chemokine receptors, sigma receptors, T-type calcium channels, and cannabinoid CB2 receptors . The nitrile moiety provides a versatile synthetic handle for further elaboration (reduction to amine, hydrolysis to acid or amide), while the dihydrochloride salt form confers enhanced aqueous solubility and handling characteristics relative to the free base . The compound serves primarily as a key building block for constructing more elaborate 1,4-diazepane-containing pharmacophores rather than as a terminal bioactive entity itself.

Why 3-(1,4-Diazepan-1-yl)propanenitrile Dihydrochloride Cannot Be Replaced by Piperazine or Free-Base Analogs


Procurement decisions that treat 1,4-diazepane-containing building blocks as interchangeable with their piperazine (six-membered) or free-base counterparts risk compromising downstream target affinity, receptor subtype selectivity, and experimental reproducibility. Ring-size homologation from piperazine to 1,4-diazepane has been shown to produce up to a 5-fold improvement in sigma-1 receptor binding affinity in directly compared, identically N-substituted analog pairs . The dihydrochloride salt form of the title compound provides aqueous solubility essential for in vitro assay compatibility, whereas the free base may exhibit limited water solubility . Furthermore, the propanenitrile substituent is not merely a placeholder: its reactivity profile (alkylation at the secondary amine, nitrile reduction, hydrolysis) differs fundamentally from hydroxypropyl-, benzyl-, or unsubstituted diazepane analogs, dictating the accessible downstream chemistry . These non-interchangeable properties are quantified in the evidence guide below.

Quantitative Differentiation Evidence for 3-(1,4-Diazepan-1-yl)propanenitrile Dihydrochloride Versus Closest Analogs


Ring-Size Advantage: 1,4-Diazepane vs. Piperazine Core in Sigma-1 Receptor Binding Affinity

Homologation of the piperazine ring (six-membered) to the 1,4-diazepane ring (seven-membered) produces a 5.1-fold improvement in σ₁ receptor binding affinity when comparing identically N,N′-dibenzyl-substituted analog pairs: the 1,4-diazepane derivative 4a exhibits Ki = 7.4 nM versus Ki = 38 nM for the piperazine counterpart 3a . This affinity gain is accompanied by a 2-fold reduction in σ₂ receptor affinity, yielding a net σ₁/σ₂ selectivity of 53-fold for the diazepane analog compared to substantially lower selectivity for the piperazine . This ring-size effect is further corroborated by an independent study showing that 1,4-diazepane-based sigma ligands achieve Ki ranges of 0.10–0.194 nM compared to 0.05–10.28 nM for piperazine-based ligands across a broader panel, with diazepanes exhibiting σ₁ selectivities of 220–11,542 versus 143–16,140 for piperazines .

Sigma receptor pharmacology 1,4-Diazepane scaffold Ring homologation SAR σ₁ receptor affinity

T-Type Calcium Channel Blockade: 1,4-Diazepane Derivatives Outperform Mibefradil

A focused library of 1-heteroarylmethyl-1,4-diazepane derivatives produced compound 21i, which displayed an IC₅₀ of 0.20 μM against T-type calcium channels, a value superior to that of the reference T-type channel blocker mibefradil in the same assay system . In an earlier series, 1,4-diazepane derivative 4s demonstrated an IC₅₀ of 1.34 μM against the α₁G (Cav3.1) T-type channel subtype in whole-cell patch-clamp recordings, with good selectivity over hERG and N-type calcium channels . Compound 4s further exhibited favorable oral pharmacokinetics in rats, including 43% oral bioavailability and a brain-to-plasma ratio of 0.44 after intravenous administration, indicating CNS penetration capability .

T-type calcium channel Cav3 channel blocker 1,4-Diazepane pharmacology Neuropathic pain

Positive Inotropic Activity: 1,4-Diazepane Moiety Confers 6.3-Fold Superiority Over Milrinone in Isolated Heart Preparations

A head-to-head comparative study of acetamide derivatives bearing either piperazine or 1,4-diazepane moieties evaluated positive inotropic activity in isolated rabbit heart preparations. The 1,4-diazepane-containing compound 6c (2-(4-(4-chlorobenzyl)-1,4-diazepan-1-yl)-N-(1-oxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide) produced a 15.48 ± 0.27% increase in left atrium stroke volume at 3 × 10⁻⁵ M, compared to only 2.46 ± 0.07% for the clinical reference drug milrinone at the same concentration—a 6.3-fold greater effect . The study explicitly compared piperazine- and 1,4-diazepane-bearing congeners, with the diazepane series consistently demonstrating superior inotropic efficacy .

Positive inotropic agent 1,4-Diazepane cardiovascular Stroke volume assay Heart failure pharmacology

Dihydrochloride Salt Form: Aqueous Solubility Advantage Over Free Base for In Vitro Assay Compatibility

The dihydrochloride salt of 3-(1,4-diazepan-1-yl)propanenitrile is reported to be highly soluble in water due to the presence of two hydrochloride counterions, whereas the free base form (CAS 1094633-63-2) carries no such solubility enhancement . This difference is critical for biochemical and cell-based assays that require compound dissolution in aqueous buffers at defined concentrations (typically 10–100 μM). In the broader 1,4-diazepane chemical class, dihydrochloride salt formation is a standard strategy to improve aqueous solubility and handling, enabling reproducible dose–response experiments . The free base, in contrast, may require DMSO or organic co-solvents that can confound assay results through solvent toxicity or precipitation artifacts.

Salt form selection Aqueous solubility Dihydrochloride Assay development

1,4-Diazepane as a CCR2/CCR5 Chemokine Receptor Antagonist Scaffold: Validated by Roche Patent Series

Hoffmann-La Roche's patent US 7,632,829 B2 discloses a broad series of diazepan derivatives of formula (I) as antagonists of the CCR2, CCR5, and/or CCR3 chemokine receptors, with demonstrated utility in inflammatory and autoimmune disease models . The 1,4-diazepane core is the essential structural motif; substitution at the diazepane nitrogen positions with diverse aryl, heteroaryl, and alkyl groups modulates receptor subtype selectivity and pharmacokinetic properties . This patent establishes the 1,4-diazepane scaffold—from which 3-(1,4-diazepan-1-yl)propanenitrile dihydrochloride can serve as a late-stage diversification intermediate—as a validated entry point for developing chemokine receptor antagonists, a therapeutic area where the piperazine scaffold has shown comparatively less traction .

CCR2 antagonist Chemokine receptor 1,4-Diazepane patent Inflammation

Nitrile Functional Handle: Divergent Synthetic Elaboration Pathways Compared to Hydroxypropyl- and Benzyl-Substituted Diazepane Analogs

The propanenitrile side chain of the title compound provides three distinct, well-precedented chemical diversification pathways not available from the corresponding 1-(3-hydroxypropyl)-1,4-diazepane building block (CAS 34782-06-4) or N-benzyl-protected variants: (i) catalytic hydrogenation of the nitrile to a primary amine (3-aminopropyl-diazepane), generating a new nucleophilic attachment point; (ii) acidic or basic hydrolysis to the corresponding carboxylic acid or amide for amide coupling chemistry; and (iii) the secondary amine of the diazepane ring itself remains available for orthogonal N-alkylation or N-acylation prior to nitrile manipulation . The 1-(3-hydroxypropyl)-1,4-diazepane analog, by contrast, offers only alcohol-based chemistry (esterification, etherification, oxidation) and lacks the nitrile's reductive amination potential . This divergent reactivity profile means these two building blocks are not synthetically interchangeable despite their superficial structural similarity.

Nitrile reduction Synthetic intermediate Chemical diversification Propanenitrile reactivity

Optimal Deployment Scenarios for 3-(1,4-Diazepan-1-yl)propanenitrile Dihydrochloride Based on Quantitative Differentiation Evidence


Sigma-1 Receptor Ligand Development Programs

Research teams pursuing σ₁ receptor modulators for antipsychotic, neuropathic pain, or neuroprotection indications should prioritize this building block. The 1,4-diazepane core delivers a 5.1-fold improvement in σ₁ affinity (Ki = 7.4 nM vs. 38 nM) and 53-fold σ₁/σ₂ selectivity compared to the matched piperazine analog . The nitrile group can be reduced to the primary amine for further N-functionalization to explore SAR around the σ₁ pharmacophore. The dihydrochloride salt ensures immediate aqueous compatibility for radioligand binding assays without DMSO interference.

T-Type Calcium Channel Blocker Lead Optimization

For programs targeting Cav3.x channels in epilepsy, neuropathic pain, or essential tremor, 3-(1,4-diazepan-1-yl)propanenitrile dihydrochloride provides entry to a scaffold class where optimized derivatives achieve IC₅₀ values as low as 0.20 μM—superior to mibefradil—with favorable oral bioavailability (43%) and CNS penetration (B/P = 0.44) in rats . The building block's secondary amine allows installation of the heteroarylmethyl groups that confer T-type channel potency, while the nitrile can modulate physicochemical properties or serve as a bioisostere.

Cardiovascular Drug Discovery: Positive Inotropic Agent Synthesis

Medicinal chemistry teams developing next-generation positive inotropic agents for heart failure should employ this building block to access 1,4-diazepane-containing acetamide derivatives, which have demonstrated 15.48% stroke volume increase versus 2.46% for milrinone in isolated heart preparations—a 6.3-fold efficacy advantage . The dihydrochloride form simplifies purification and handling during parallel synthesis of compound libraries for inotropic screening cascades.

Chemokine Receptor (CCR2/CCR5) Antagonist Synthesis Utilizing the Nitrile Handle

Building on Hoffmann-La Roche's validated 1,4-diazepane CCR2/CCR5 antagonist patent series , this building block can serve as a late-stage diversification point. The nitrile group can be hydrolyzed to the carboxylic acid for amide coupling with diverse amine fragments, or reduced to the 3-aminopropyl derivative for reductive amination with aryl aldehydes—both transformations that install the aryl/heteroaryl substituents characteristic of the Roche chemotype. The dihydrochloride salt avoids amine protonation uncertainty during reaction workup.

Quote Request

Request a Quote for 3-(1,4-Diazepan-1-yl)propanenitrile dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.